Ferrous octanoate
Overview
Description
Ferrous octanoate, also known as iron(II) octanoate, is a chemical compound composed of iron and octanoic acid. It is a coordination complex where the iron ion is in the +2 oxidation state, bonded to the carboxylate groups of octanoic acid. This compound is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous octanoate can be synthesized through the reaction of ferrous sulfate with octanoic acid in the presence of a base. The reaction typically involves dissolving ferrous sulfate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide to facilitate the formation of the this compound complex. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through filtration and drying processes to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ferrous octanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ferric octanoate in the presence of oxidizing agents.
Reduction: It can be reduced back to its elemental iron form under specific conditions.
Substitution: The octanoate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands
Major Products Formed
Oxidation: Ferric octanoate.
Reduction: Elemental iron.
Substitution: New coordination complexes with different ligands
Scientific Research Applications
Ferrous octanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrous octanoate involves its ability to donate and accept electrons due to the presence of the iron ion in the +2 oxidation state. This property makes it an effective catalyst in various chemical reactions. In biological systems, this compound can interact with proteins and enzymes involved in iron transport and metabolism, facilitating the transfer of iron ions to where they are needed .
Comparison with Similar Compounds
Similar Compounds
- Ferrous sulfate
- Ferrous gluconate
- Ferrous fumarate
- Ferric octanoate
Comparison
Ferrous octanoate is unique due to its specific ligand (octanoate), which imparts different solubility and reactivity properties compared to other ferrous compounds. For example, ferrous sulfate is commonly used as an iron supplement, while this compound is more often used in industrial and research applications due to its coordination chemistry .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it valuable in both scientific research and industrial processes. Understanding its preparation, reactions, and applications can help in harnessing its full potential for future advancements.
Properties
IUPAC Name |
iron(2+);octanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Fe/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKBHPZYQWSXTG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30FeO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3645-16-7 | |
Record name | Ferrous octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FERROUS OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T83351UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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